N,N,1-trimethylpyridin-1-ium-4-amine iodide: Structural Dynamics, Mechanistic Pathways, and Experimental Protocols in Target-Directed Drug Discovery
N,N,1-trimethylpyridin-1-ium-4-amine iodide: Structural Dynamics, Mechanistic Pathways, and Experimental Protocols in Target-Directed Drug Discovery
Executive Summary
In the landscape of targeted drug development, monoquaternary pyridinium salts represent a highly versatile class of pharmacophores. N,N,1-trimethylpyridin-1-ium-4-amine iodide (commonly known as 4-(dimethylamino)-1-methylpyridinium iodide) is a prominent biochemical reagent characterized by its dual-action biological profile. It functions as both a competitive inhibitor of choline kinase (ChoK) and an anticholinesterase agent .
This technical whitepaper provides an in-depth analysis of the compound’s structural causality, physicochemical properties, and mechanistic pathways. Furthermore, it outlines self-validating experimental protocols designed for researchers and application scientists evaluating enzyme inhibition kinetics and antiproliferative efficacy.
Chemical Profile and Structural Dynamics
N,N,1-trimethylpyridin-1-ium-4-amine iodide (CAS: 7538-79-6) consists of a 4-dimethylaminopyridine (DMAP) core that has been N-methylated at the pyridine nitrogen, paired with an iodide counterion [[1]]([Link]).
Causality of Structural Features:
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The Quaternary Nitrogen: The N-methylation imparts a permanent, pH-independent cationic charge to the molecule. This is the critical pharmacophoric feature that mimics the quaternary ammonium group of endogenous substrates like choline and acetylcholine. This electrostatic anchor drives the compound's high affinity for the anionic sub-sites of both choline kinase and acetylcholinesterase (AChE).
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The Dimethylamino Group: Positioned at the para (4-) position, this electron-donating group stabilizes the positive charge across the conjugated pyridine ring via resonance, increasing the molecule's stability in aqueous physiological environments.
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The Iodide Counterion: While the organic cation dictates biological target engagement, the iodide anion facilitates crystalline stability and dictates the compound's solubility profile, necessitating specific handling protocols for stock formulation .
Biological Activities and Mechanistic Pathways
The therapeutic potential of N,N,1-trimethylpyridin-1-ium-4-amine iodide is anchored in its ability to interrupt two distinct biochemical axes:
A. Choline Kinase (ChoK) Inhibition & Antiproliferative Activity
ChoK catalyzes the phosphorylation of choline to phosphocholine, the committed step in the biosynthesis of phosphatidylcholine (PC). PC is a primary structural component of eukaryotic cell membranes. Overexpression of ChoK is a recognized hallmark of various malignancies, driving rapid membrane synthesis required for tumor proliferation. By acting as a competitive inhibitor of yeast ChoK (IC50 = 17 μM), the compound starves rapidly dividing cells of essential phospholipids. This mechanism is directly causal to its robust antiproliferative activity against HT-29 colon cancer cells, where it demonstrates an IC50 of 2 μM .
B. Anticholinesterase Activity
In the central and peripheral nervous systems, AChE terminates synaptic transmission by hydrolyzing acetylcholine. The compound binds to the active site of AChE in rat brain homogenates with a dissociation constant (Kd) of 33 μM . Its permanent positive charge allows it to effectively block substrate access to the catalytic triad of the enzyme.
Mechanistic pathways of N,N,1-trimethylpyridin-1-ium-4-amine iodide inhibiting ChoK and AChE.
Physicochemical Properties & Quantitative Data
To facilitate accurate assay design, the critical physicochemical and biological parameters of the compound are summarized below.
| Property / Parameter | Value | Source / Condition |
| Chemical Identifiers | ||
| IUPAC Name | N,N,1-trimethylpyridin-1-ium-4-amine iodide | PubChem CID 202125 |
| CAS Registry Number | 7538-79-6 | Standard Identifier |
| Molecular Formula | C8H13IN2 | - |
| Molecular Weight | 264.11 g/mol | - |
| Biological Activity | ||
| AChE Inhibition (Kd) | 33 μM | Rat brain homogenates |
| ChoK Inhibition (IC50) | 17 μM | Yeast choline kinase |
| Antiproliferative (IC50) | 2 μM | HT-29 colon cancer cells |
| Physicochemical Specs | ||
| UV/Vis (λmax) | 216 nm, 287 nm | Spectrophotometric baseline |
| Solubility (DMSO) | ~10 mg/mL | Purge with inert gas |
| Solubility (PBS pH 7.2) | ~10 mg/mL | Prepare fresh daily |
Experimental Methodologies & Self-Validating Protocols
As an application scientist, ensuring trustworthiness in screening cascades requires protocols that are inherently self-validating. The following methodologies incorporate strict internal controls to prevent false positives caused by solvent toxicity or optical interference.
Protocol 1: In Vitro Choline Kinase (ChoK) Inhibition Assay
Causality of Design: ChoK converts choline to phosphocholine. A radiometric assay utilizing [14C]choline is employed because it allows for the absolute separation of the uncharged substrate from the negatively charged product via ion-exchange chromatography, ensuring high signal-to-noise ratios.
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Reagent Preparation: Prepare a 10 mg/mL stock of the compound in DMSO. Dilute into assay buffer (100 mM Tris-HCl, pH 8.0, 10 mM MgCl2) such that the final DMSO concentration is <1% v/v.
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Enzyme Incubation: Combine 10 μL of purified ChoK with 10 μL of the compound dilution. Incubate at 37°C for 10 minutes to allow equilibrium binding.
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Reaction Initiation: Add 10 μL of a substrate mix containing 1 mM ATP and 10 μM [14C]choline.
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Termination & Separation: After 20 minutes, terminate the reaction by adding ice-cold trichloroacetic acid (TCA). Transfer the mixture to a Dowex 1X8 (OH- form) ion-exchange column. Elute the [14C]phosphocholine using water.
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Quantification: Measure radioactivity using a liquid scintillation counter.
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Self-Validation Controls:
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Positive Control: Hemicholinium-3 (a known ChoK inhibitor) to establish the maximum inhibition baseline.
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Vehicle Control: 1% DMSO to ensure the solvent does not artificially suppress enzyme activity.
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Protocol 2: Anticholinesterase Activity Screening (Modified Ellman's Assay)
Causality of Design: Ellman's assay relies on the reaction between thiocholine (produced by the enzymatic hydrolysis of acetylthiocholine iodide, ATCI) and DTNB to yield the yellow TNB anion, detectable at 412 nm.
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Buffer and Reagent Setup: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Prepare 10 mM DTNB and 15 mM ATCI in the same buffer.
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Pre-Incubation: In a 96-well microplate, add 140 μL of buffer, 20 μL of rat brain homogenate (AChE source), and 20 μL of the compound (varying concentrations). Incubate for 15 minutes at 25°C.
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Colorimetric Reaction: Add 10 μL of DTNB followed immediately by 10 μL of ATCI to initiate the reaction.
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Kinetic Read: Measure absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
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Self-Validation Controls:
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Optical Interference Control: Because the compound's λmax is 216 and 287 nm , it does not absorb at 412 nm. However, a "Compound + DTNB" blank (no enzyme) must be run to ensure the compound does not chemically reduce DTNB.
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Non-Enzymatic Hydrolysis Blank: Buffer + DTNB + ATCI (no enzyme) to subtract background substrate degradation.
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Step-by-step experimental workflow for evaluating enzyme inhibition kinetics.
Handling, Stability, and Formulation Logistics
Proper formulation logistics are paramount for maintaining the integrity of N,N,1-trimethylpyridin-1-ium-4-amine iodide during biological evaluations.
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Stock Solutions: The compound is supplied as a crystalline solid. It is soluble in organic solvents such as ethanol (5 mg/mL), DMSO (10 mg/mL), and DMF (20 mg/mL) . Solvents should be purged with an inert gas (e.g., nitrogen or argon) to prevent oxidative degradation.
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Aqueous Dilutions: While the compound is soluble in PBS (pH 7.2) up to 10 mg/mL, aqueous solutions are prone to instability over time. It is highly recommended not to store aqueous solutions for more than 24 hours .
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In Vivo / Cell-Based Assay Constraints: When diluting the organic stock into aqueous buffers or isotonic saline for cell-based assays (e.g., HT-29 proliferation), ensure that the residual organic solvent concentration remains below the cytotoxicity threshold (typically <0.1% - 1% v/v).
References
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National Institutes of Health. "Pyridinium, 4-(dimethylamino)-1-methyl-, iodide (1:1) | C8H13IN2 | CID 202125". PubChem. URL: [Link]
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Tebubio. "4-(Dimethylamino)-1-methylpyridinium (iodide) - 10 mg Datasheet". Tebubio. URL:[Link]
